This compound can be classified as:
The synthesis of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt can be achieved through various methods. A common approach involves the cyclization of amidoximes or acylhydrazines with carboxylic acids or their derivatives under dehydrating conditions.
The molecular structure of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt features:
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt can participate in various chemical reactions:
The mechanism of action for compounds like 3-(4-Fluorophenyl)-1,2,4-oxadiazole derivatives often involves:
Research indicates that oxadiazoles may exhibit anticancer activity by inducing apoptosis in cancer cells through modulation of signaling pathways involving p53 and caspases .
The physical and chemical properties of 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt include:
These properties make it suitable for various applications in pharmaceutical formulations.
3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt has several scientific applications:
The 1,2,4-oxadiazole motif, a five-membered heteroaromatic ring containing one oxygen and two nitrogen atoms, was first synthesized in 1884 by Tiemann and Krüger but remained largely unexplored until the mid-20th century [2] [8]. Its medicinal potential emerged in the 1940s with biological activity studies, culminating in the 1960s introduction of oxolamine—a 1,2,4-oxadiazole-based antitussive drug [2] [8]. This milestone validated the scaffold’s pharmaceutical applicability and spurred systematic investigations into its physicochemical properties.
AstraZeneca’s landmark comparative study (2012) revealed critical structure–activity insights: 1,2,4-oxadiazoles exhibit higher lipophilicity (log D) than their 1,3,4-oxadiazole isomers but offer superior metabolic stability and reduced hERG channel binding in specific contexts [1]. This work rationalized the scaffold’s behavior through dipole moment analysis (1,2,4-oxadiazole: ~3.9 Debye), explaining its distinct electronic distribution and binding interactions [1]. Subsequent decades witnessed diversification into antiviral, anticancer, and anti-inflammatory agents, exemplified by FDA-approved drugs like ataluren (for Duchenne muscular dystrophy) and pleconaril (antiviral) [2] [8].
Table 1: Historical Milestones of 1,2,4-Oxadiazoles in Drug Development
Year | Development | Significance |
---|---|---|
1884 | First synthesis by Tiemann and Krüger | Initial chemical characterization |
1960s | Oxolamine approval | First therapeutic use; established cough suppression efficacy |
2012 | AstraZeneca’s regiochemical comparison study | Elucidated dipole-driven differences in lipophilicity and metabolic stability |
2011 | Isolation of natural phidianidines A/B | Demonstrated occurrence in marine alkaloids with cytotoxic activity |
2020s | Ataluren and pleconaril FDA approvals | Validated scaffold in genetic disorders and infectious diseases |
1,2,4-Oxadiazoles serve as hydrolytically stable bioisosteres for ester and amide functionalities, mitigating susceptibility to enzymatic degradation while preserving hydrogen-bonding capacity [1] [4] [8]. This property is pivotal in prolonging drug half-life and improving oral bioavailability. For instance, in monoamine oxidase B (MAO B) inhibitors, replacing an amide linker with a 1,2,4-oxadiazole enhanced metabolic stability without compromising target engagement [4]. The bioisosteric equivalence arises from:
In angiotensin II receptor antagonists, tetrazole-to-1,2,4-oxadiazole substitution improved potency by optimizing charge projection distance from the biphenyl core [5]. Similarly, 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid derivatives exploit this bioisosterism, where the oxadiazole mimics a labile amide while the carboxylic acid (as sodium salt) enhances aqueous solubility for intravenous formulations [4] [8].
Table 2: Bioisosteric Advantages of 1,2,4-Oxadiazoles Over Conventional Linkers
Property | Ester/Amide | 1,2,4-Oxadiazole | Pharmacological Impact |
---|---|---|---|
Hydrolytic stability | Low (susceptible to esterases/proteases) | High | Extended plasma half-life |
Dipole moment | 1.5–4.0 Debye | ~3.9 Debye | Conserved target binding |
Hydrogen-bonding capacity | Donor/acceptor | Acceptor only (N4) | Tunable solubility and permeability |
Metabolic oxidation | Moderate (at α-carbons) | Low (resistant to CYP450) | Reduced metabolite-mediated toxicity |
The 4-fluorophenyl group in 3-(4-Fluorophenyl)-1,2,4-oxadiazole-5-carboxylic acid sodium salt is a strategic design element that enhances target affinity and pharmacokinetics. Fluorination influences drug properties through:
In MAO B inhibitors, fluorinated 1,2,4-oxadiazoles demonstrated 10-fold selectivity over MAO A due to optimal hydrophobic filling of the enzyme’s elongated substrate cavity [4]. Computational studies reveal the para-fluorine engages in halogen bonding with backbone carbonyls (e.g., Leu171 in MAO B) and fosters edge-to-face aromatic stacking with residues like Tyr326 [4]. This dual role—modulating both physicochemical properties and binding interactions—makes 4-fluorophenyl a privileged substituent for central nervous system (CNS) agents, where blood-brain barrier penetration requires balanced lipophilicity (log P 1–3) and polar surface area [4]. The sodium salt form of the carboxylic acid further optimizes bioavailability by providing high water solubility (>100 mg/mL) for parenteral delivery, addressing a key limitation of neutral heterocycles [8].
CAS No.: 11033-22-0
CAS No.: 32986-79-1
CAS No.: 67259-17-0
CAS No.: 91698-30-5
CAS No.: 63818-94-0